O-Propyl-D-tyrosine
Overview
Description
O-Propyl-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a propoxy group attached to the phenyl ring. Its chemical formula is C12H17NO3, and it has a molecular weight of 223.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Propyl-D-tyrosine typically involves the alkylation of D-tyrosine. One common method includes the reaction of D-tyrosine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carboxyl group to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typical reagents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or arylated tyrosine derivatives.
Scientific Research Applications
O-Propyl-D-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in studies involving protein synthesis and enzyme interactions.
Mechanism of Action
The mechanism of action of O-Propyl-D-tyrosine involves its interaction with various molecular targets, primarily enzymes and receptors associated with amino acid metabolism. The propoxy group may enhance its binding affinity and specificity towards certain enzymes, thereby modulating their activity. This can influence metabolic pathways and biochemical processes within cells .
Comparison with Similar Compounds
D-Tyrosine: A non-essential amino acid involved in protein synthesis.
L-Tyrosine: An essential amino acid that serves as a precursor to neurotransmitters like dopamine and norepinephrine.
O-Methyl-D-tyrosine: Another derivative of D-tyrosine with a methoxy group instead of a propoxy group.
Comparison: O-Propyl-D-tyrosine is unique due to the presence of the propoxy group, which can alter its chemical properties and biological activity compared to other tyrosine derivatives. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNDXOANCQXPD-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.